An In-depth Technical Guide to the Physical Properties of 2-Deoxy-alpha-L-erythro-pentopyranose
An In-depth Technical Guide to the Physical Properties of 2-Deoxy-alpha-L-erythro-pentopyranose
This guide provides a comprehensive overview of the physical properties of 2-Deoxy-alpha-L-erythro-pentopyranose, a monosaccharide of significant interest in various fields of chemical and biological research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar carbohydrate compounds.
Introduction: Understanding the Molecule
2-Deoxy-alpha-L-erythro-pentopyranose is a specific stereoisomer of 2-deoxy-L-ribose. The nomenclature precisely defines its structure:
-
2-Deoxy: Indicates the absence of a hydroxyl group at the C2 position of the pentose sugar. This feature is fundamental to the stability of DNA, where the D-enantiomer, 2-deoxy-D-ribose, is a key component.[1]
-
L-erythro: Describes the stereochemistry at the chiral centers. "L" signifies that the hydroxyl group on the highest-numbered chiral carbon (C4 in this case) is on the left in a Fischer projection. "erythro" specifies the relative configuration of adjacent chiral centers.
-
Pentopyranose: Denotes a five-carbon sugar ("pentose") in a six-membered ring structure ("pyranose").
-
alpha (α): Specifies the anomeric configuration. In the alpha anomer, the hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group (at C5).
The enantiomer of this compound is the more commonly known 2-deoxy-alpha-D-erythro-pentopyranose, a component of deoxyribonucleic acid (DNA).[2] The L-isomer, while less common in nature, is a valuable tool in synthetic chemistry, particularly for the creation of mirror-image DNA (L-DNA), which has applications in diagnostics and nanotechnology.[3]
Core Physical Properties
The physical properties of a compound are critical for its identification, purification, and application. Below is a summary of the known and predicted physical properties of 2-Deoxy-alpha-L-erythro-pentopyranose and its related isomers. It is important to note that while experimental data for the specific alpha-L-anomer is limited, data for the more common D-isomer and the general 2-deoxy-L-ribose provide valuable reference points.
| Property | 2-Deoxy-alpha-L-erythro-pentopyranose | 2-Deoxy-D-ribose (for comparison) | Source |
| CAS Number | 113890-34-9 | 533-67-5 | [2][4] |
| Molecular Formula | C₅H₁₀O₄ | C₅H₁₀O₄ | [2][4] |
| Molecular Weight | 134.13 g/mol | 134.131 g/mol | [2][4] |
| Appearance | White solid (predicted) | White solid | [2] |
| Melting Point | Not experimentally determined | 91 °C | [2] |
| Boiling Point | 332.1 °C at 760 mmHg (Predicted) | Not available | [4] |
| Water Solubility | Predicted to be soluble | Very soluble | [2][4] |
| Optical Rotation [α] | Expected to be opposite to the D-isomer | Not available for the pure alpha-anomer | |
| pKa | 12.78 ± 0.60 (Predicted) | Not available | [4] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is paramount for compound characterization. The following section details standard experimental protocols for key physical properties of monosaccharides.
Melting Point Determination
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. The sample should be compacted to a height of 2-3 mm at the bottom of the tube. This can be achieved by tapping the closed end of the tube on a hard surface or by dropping it through a long glass tube.[6]
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating (10-20°C/minute) to get a preliminary range.[7]
-
For an accurate measurement, use a fresh sample and begin heating rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Optical Rotation
Optical rotation is the rotation of the plane of polarized light by a chiral substance in solution. It is a characteristic property of enantiomers, which will rotate light to an equal but opposite degree.
Protocol: Polarimetric Measurement
-
Solution Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of a suitable solvent (e.g., distilled water) in a volumetric flask. The concentration should be recorded in g/mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent) to set the zero point.
-
Sample Measurement:
-
Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present. The standard path length is 1 dm (10 cm).
-
Place the sample cell in the polarimeter and measure the observed angle of rotation (α).
-
Repeat the measurement several times and calculate the average.[8]
-
-
Calculation of Specific Rotation [α]: The specific rotation is calculated using Biot's Law:
[α] = α / (l × c)
where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should also be reported.
Logical Flow for Optical Rotation Measurement
Caption: Process for measuring the specific optical rotation of a chiral compound.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For sugars, water is a common solvent, but solubility in other solvents like ethanol is also relevant.
Protocol: Isothermal Saturation Method
-
Sample Preparation: Add an excess amount of the solid sugar to a known volume of the solvent (e.g., water, ethanol, or a mixture) in a sealed container.[9]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[9]
-
Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.
-
Quantification:
-
Weigh the collected sample of the saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature to avoid decomposition) until a constant weight of the dissolved solid is obtained.[9]
-
The solubility can then be expressed as grams of solute per 100 mL or 100 g of the solvent.
-
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to the structural confirmation and identification of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of carbohydrates. For 2-deoxyribose, the absence of a hydroxyl group at C2 results in a characteristic signal for the methylene protons (H2' and H2'') in the ¹H NMR spectrum.[10] The ¹³C NMR spectrum will show an upfield shift for the C2 carbon compared to its parent sugar, ribose. The anomeric proton (H1) will have a distinct chemical shift and coupling constant depending on whether it is in the alpha or beta configuration.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 2-Deoxy-alpha-L-erythro-pentopyranose will be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups. The absence of the C2-OH group will lead to subtle differences in the hydrogen-bonding network and the resulting spectrum compared to ribose.[11][12]
Conclusion
The physical properties of 2-Deoxy-alpha-L-erythro-pentopyranose are foundational to its application in research and development. While experimental data for this specific anomer is not abundant, its properties can be inferred from its D-enantiomer and the broader class of 2-deoxy-L-ribose. The methodologies outlined in this guide provide a robust framework for the empirical determination of its key physical characteristics, ensuring data integrity and facilitating its use in the synthesis of novel biomolecules and materials.
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